Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]-
Overview
Description
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of CCG-335263 are RPEL proteins . These proteins are involved in the Rho/MKL1/SRF-mediated gene transcription pathway , which plays a crucial role in processes such as cancer and tissue fibrosis .
Mode of Action
CCG-335263 interacts with its targets by binding to the N-terminal basic domain (NB) of MRTF-A/B, which acts as a functional nuclear localization signal (NLS) of MRTF-A/B . This binding prevents the interaction between MRTF-A/B and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A/B .
Biochemical Pathways
The compound affects the Rho/MKL1/SRF-mediated gene transcription pathway . This pathway is involved in various cellular processes, including cell adhesion, migration, invasion, and proliferation . By inhibiting this pathway, CCG-335263 can potentially disrupt these processes.
Result of Action
The inhibition of the nuclear import of MRTF-A/B by CCG-335263 can lead to a decrease in Rho/MKL1/SRF-mediated gene transcription . This can potentially disrupt various cellular processes, including those involved in cancer and tissue fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-malarial properties due to its inhibitory effects on Plasmodium falciparum.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Cyanoacetamide derivatives: Known for their versatility in forming various heterocyclic compounds.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S3/c24-17(21-14-5-2-1-3-6-14)13-28-20-22-16-9-12-27-18(16)19(25)23(20)10-8-15-7-4-11-26-15/h4,7,9,11-12,14H,1-3,5-6,8,10,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPLTVUPYAHMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112608 | |
Record name | Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260995-47-8 | |
Record name | Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260995-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-cyclohexyl-2-[[3,4-dihydro-4-oxo-3-[2-(2-thienyl)ethyl]thieno[3,2-d]pyrimidin-2-yl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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